molecular formula C12H16BrNO B15339553 2-Bromo-5-(cyclopentyloxy)phenylmethanamine

2-Bromo-5-(cyclopentyloxy)phenylmethanamine

Cat. No.: B15339553
M. Wt: 270.17 g/mol
InChI Key: WVFZOGPVBGZSFD-UHFFFAOYSA-N
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Description

2-Bromo-5-(cyclopentyloxy)phenylmethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a bromine atom at the second position, a cyclopentyloxy group at the fifth position, and a phenylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(cyclopentyloxy)phenylmethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Cyclopentyloxy Group Introduction: The cyclopentyloxy group is introduced via nucleophilic substitution, where a suitable leaving group (e.g., a halide) is replaced by the cyclopentyloxy moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(cyclopentyloxy)phenylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted by nucleophiles (e.g., amines, thiols) under suitable conditions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenylmethanamines.

Scientific Research Applications

2-Bromo-5-(cyclopentyloxy)phenylmethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(cyclopentyloxy)phenylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxyphenylmethanamine
  • 2-Bromo-5-ethoxyphenylmethanamine
  • 2-Bromo-5-propoxyphenylmethanamine

Comparison

Compared to its analogs, 2-Bromo-5-(cyclopentyloxy)phenylmethanamine is unique due to the presence of the cyclopentyloxy group, which may confer distinct steric and electronic properties. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in research and development.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

(2-bromo-5-cyclopentyloxyphenyl)methanamine

InChI

InChI=1S/C12H16BrNO/c13-12-6-5-11(7-9(12)8-14)15-10-3-1-2-4-10/h5-7,10H,1-4,8,14H2

InChI Key

WVFZOGPVBGZSFD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC(=C(C=C2)Br)CN

Origin of Product

United States

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